molecular formula C8H17NO B8761287 5-Aminocyclooctan-1-ol

5-Aminocyclooctan-1-ol

Cat. No. B8761287
M. Wt: 143.23 g/mol
InChI Key: GHLYOGUPTIVVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminocyclooctan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Aminocyclooctan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminocyclooctan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

5-aminocyclooctan-1-ol

InChI

InChI=1S/C8H17NO/c9-7-3-1-5-8(10)6-2-4-7/h7-8,10H,1-6,9H2

InChI Key

GHLYOGUPTIVVGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCCC(C1)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzyl chloroformate (4 mL, 28.02 mmol) was added to a stirred and cooled (0° C.) solution of the product of Example 5C (14.01 mmol) and diisopropylethyl amine (7.5 mL, 42.03 mmol) in dry dichloromethane (50 mL). After the addition, the solution was warmed to room temperature and stirred for another three hours. It was quenched with NaHCO3 solution. The phases were separated and the organic phase was washed with NaHSO4 solution brine, dried (Na2SO4), filtered, and evaporated. The crude [5-(tert-Butyl-dimethyl-silanyloxy)-cyclooctyl]-carbamic acid benzyl ester was isolated as an oil and was used without further purification. Tetrabutyl ammonium fluoride (42 mL, 1 M in tetrahydrofuran, 42.03 mmol) was added to a solution of crude [5-(tert-Butyl-dimethyl-silanyloxy)-cyclooctyl]-carbamic acid benzyl ester (about 14.01 mmol) in tetrahydrofuran (35 mL). The resulting solution was stirred for two hours at 23° C. before it was partitioned with diethyl ether and water. The organic layer was washed with brine, dried (MgSO4), filtered, and evaporated. The residue was purified over silica gel using 5-50% ethyl acetate in hexanes to give (5-Hydroxy-cyclooctyl)-carbamic acid benzyl ester as an oil. (5-Hydroxy-cyclooctyl)-carbamic acid benzyl ester (2.68 g, 9.66 mmol) was stirred in the presence of Pd(OH)2/C (0.5 g) in methanol under H2 (balloon) for two hours at 23° C. before it was filtered through a pad of Celite and the solvent was evaporated. The title compound was isolated as an oil and used without further purification.
Name
(5-Hydroxy-cyclooctyl)-carbamic acid benzyl ester
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

35 mL of 2N aqueous hydrochloric acid were added to a solution of 3.5 g (13.6 mmol) of 5-(tert-butyl-dimethyl-silanyloxy)-cyclooctylamine (59) in 35 mL 2-propanol and the resulting solution was stirred at room temperature overnight. The isopropanol was removed under reduced pressure and the resulting aqueous solution washed with t-butylmethylether. 2.7 g of crude 5-amino-cyclooctanol (60) was obtained by freeze-drying the aqueous layer as a diastereomeric mixture as hydrochloride which was used without further purification. Rt=0.18 min (Method C). Detected mass: 144.2 (M+H+).
Quantity
35 mL
Type
reactant
Reaction Step One
Name
5-(tert-butyl-dimethyl-silanyloxy)-cyclooctylamine
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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